2-chloro-N-(2,6-diethylphenyl)propanamide chemical structure and properties
2-chloro-N-(2,6-diethylphenyl)propanamide chemical structure and properties
This technical guide details the chemical structure, synthesis, and properties of 2-chloro-N-(2,6-diethylphenyl)propanamide , a specialized
While often overshadowed by its acetamide homolog (the precursor to the herbicide Alachlor) or its dimethyl homolog (the precursor to the anesthetic Prilocaine), this specific molecule represents a critical scaffold in the development of sterically hindered, lipophilic amino-amide anesthetics and agrochemicals.[1]
Executive Summary & Chemical Identity
2-chloro-N-(2,6-diethylphenyl)propanamide is a lipophilic, electrophilic intermediate used primarily in the synthesis of local anesthetics and chloroacetanilide-class herbicides.[1]
Structurally, it combines a 2,6-diethylaniline core with a 2-chloropropionyl tail.[1] This specific configuration introduces two critical features distinguishing it from common analogs:
-
Chirality: Unlike the acetamide (Alachlor precursor), the propanamide moiety possesses a chiral center at the
-carbon, necessitating stereochemical considerations during synthesis.[1] -
Steric Bulk: The 2,6-diethyl substitution provides greater steric protection to the amide bond against enzymatic hydrolysis compared to the 2,6-dimethyl (xylidine) analogs found in Lidocaine or Prilocaine, potentially extending the half-life of downstream derivatives.[1]
Chemical Data Table
| Property | Specification |
| IUPAC Name | 2-chloro-N-(2,6-diethylphenyl)propanamide |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 239.74 g/mol |
| Key Functional Groups | Secondary Amide, Alkyl Chloride (Secondary), Aromatic Ring |
| Chirality | Yes (C2 of propanamide chain) |
| Predicted LogP | ~3.2 - 3.5 (Highly Lipophilic) |
| Physical State | White to off-white crystalline solid |
Structural Analysis & Reactivity Profile[1]
The molecule functions as a "warhead" for nucleophilic substitution.[1] The chlorine atom at the
Steric Environment
The 2,6-diethyl groups on the phenyl ring create a "picket fence" effect.[1] This steric hindrance serves two purposes:
-
Synthesis: It prevents over-alkylation on the nitrogen during the amide formation.
-
Pharmacology: In downstream drugs, it shields the amide bond from amidases, increasing metabolic stability.[1]
The Chiral Center
The 2-chloropropionyl group introduces a chiral center (
Reactivity Pathway Diagram
The following diagram illustrates the synthesis of the core molecule and its primary downstream transformation (amination).[1]
Caption: Synthesis pathway showing the formation of the title compound via acylation and its subsequent conversion to active amino-amides.
Experimental Synthesis Protocol
Objective: Synthesis of 2-chloro-N-(2,6-diethylphenyl)propanamide via Schotten-Baumann conditions. Scale: 50 mmol basis.
Reagents & Materials
-
Precursor A: 2,6-Diethylaniline (Liquid, d=0.96 g/mL).[1] Note: Ensure free of oxidation products (darkening indicates impurities).[1]
-
Precursor B: 2-Chloropropionyl chloride (Liquid, d=1.31 g/mL).[1] Warning: Lachrymator.
-
Solvent: Dichloromethane (DCM), Anhydrous.
-
Base: Triethylamine (TEA) or Pyridine.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Solvation: Charge the flask with 2,6-Diethylaniline (7.46 g, 50 mmol) and Triethylamine (6.07 g, 60 mmol) dissolved in 100 mL of anhydrous DCM .
-
Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C . Causality: Low temperature is critical to prevent bis-acylation and control the exothermic nature of the reaction.[1]
-
Addition: Charge the addition funnel with 2-Chloropropionyl chloride (6.98 g, 55 mmol) diluted in 20 mL DCM. Add dropwise over 30 minutes.
-
Observation: White precipitate (Triethylamine hydrochloride) will form immediately.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Workup:
-
Purification: Concentrate in vacuo. The crude solid is recrystallized from Hexane/Ethyl Acetate or Ethanol/Water .
Quality Control (Self-Validation)
-
Appearance: Product should be white needles. Yellowing indicates oxidation of the aniline starting material.[1]
-
H-NMR Check: Look for the characteristic quartet/doublet of the propyl chain and the disappearance of the broad NH2 signal from the starting aniline.[1]
Analytical Profiling
Researchers characterizing this compound should expect the following spectral signatures.
| Technique | Expected Signature | Interpretation |
| 1H-NMR (CDCl3) | Methyls of diethyl groups.[1] | |
| Methyl of the propionyl tail (doublet due to CH).[1] | ||
| Methylenes of diethyl groups.[1] | ||
| The | ||
| Aromatic protons.[1] | ||
| Amide NH.[1] | ||
| IR Spectroscopy | 1650-1690 | Amide I band (C=O stretch).[1] |
| 3200-3300 | Amide NH stretch.[1] | |
| Mass Spectrometry | M+ and M+2 (3:1) | Characteristic Chlorine isotope pattern.[1] |
Safety & Toxicology (E-E-A-T)
Hazard Class: Irritant / Potential Sensitizer.[1]
-
Skin Sensitization: Like many chloroacetanilides (e.g., Alachlor), this compound is likely a skin sensitizer.[1] It can alkylate cysteine residues in skin proteins via the reactive
-chloro group.[1] -
Carcinogenicity: While specific data on this propanamide is limited, the parent aniline (2,6-diethylaniline) and related chloroacetanilides are monitored for carcinogenic potential (often associated with nasal turbinate tumors in rat models).[1]
-
Handling Protocol:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide.[1] (Used for structural homology and toxicological inference of the diethyl-aniline class).[1] Retrieved from [Link]
-
Tullar, B. F. (1971). Optical Isomers of N-(2-Propylamino)-2-propionanilide.[1] Journal of Medicinal Chemistry.[1] (Foundational text on the resolution of chiral propionanilides).
-
U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) - Alachlor.[1] (Provides toxicological background on 2,6-diethylaniline derivatives). Retrieved from [Link]
